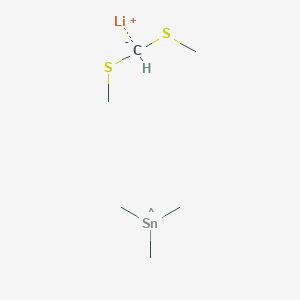![molecular formula C22H18N2O B14631081 1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine CAS No. 57015-09-5](/img/structure/B14631081.png)
1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
The synthesis of 1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 1,4-diphenyl-1,2,3,6-tetrahydropyridine with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated that the compound may possess anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and phosphodiesterase (PDE), which play crucial roles in inflammation and pain signaling pathways. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators and alleviates pain .
Vergleich Mit ähnlichen Verbindungen
1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine can be compared with other similar compounds in the pyridazine family:
Pyridazinone: Pyridazinone derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Pyrazolopyridazinones: These compounds are known for their potential as phosphodiesterase inhibitors and peripheral vasodilators.
Thiadiazolopyridazines: These compounds are explored for their applications in organic electronics and photovoltaic devices.
Eigenschaften
CAS-Nummer |
57015-09-5 |
|---|---|
Molekularformel |
C22H18N2O |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1,4-diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine |
InChI |
InChI=1S/C22H18N2O/c1-3-9-17(10-4-1)21-19-13-7-8-15-25-16-14-20(19)22(24-23-21)18-11-5-2-6-12-18/h1-16,19,24H |
InChI-Schlüssel |
MVVZDHXOPNSZGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=C3C2C=CC=COC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


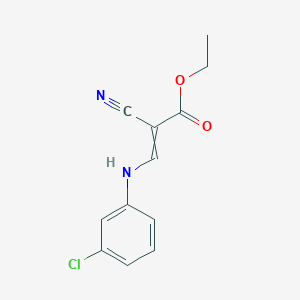
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)

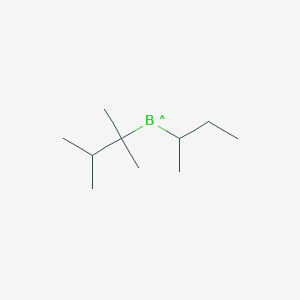
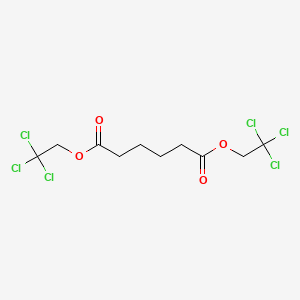
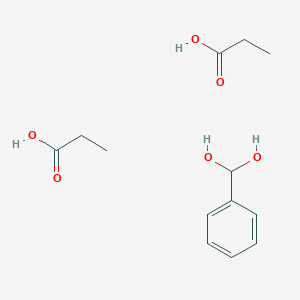
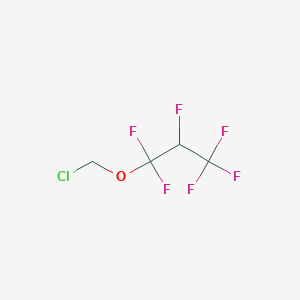
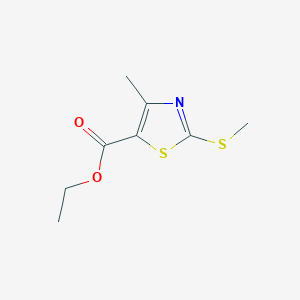

![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)

